N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide is a compound that features a benzimidazole moiety linked to a propyl chain, which is further connected to a prop-2-enamide group
Mechanism of Action
Target of Action
The primary targets of SCHEMBL432106 are currently not well-defined. The compound’s interaction with specific proteins, receptors, or enzymes within the body is a critical aspect of its mechanism of action. Identifying these targets can provide insights into the therapeutic potential of the compound and its possible side effects .
Biochemical Pathways
SCHEMBL432106 may affect various biochemical pathways within the body. These pathways are complex networks of chemical reactions that occur within cells and are crucial for maintaining cellular function and homeostasis. The compound’s impact on these pathways can lead to downstream effects that contribute to its overall mechanism of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SCHEMBL432106 play a significant role in determining its bioavailability and therapeutic efficacy. These properties influence how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and eventually excreted .
Result of Action
The molecular and cellular effects of SCHEMBL432106’s action are likely to be diverse, given the complexity of biological systems. These effects can include changes in gene expression, protein function, cellular signaling, and more . Understanding these effects can provide valuable insights into the compound’s therapeutic potential and possible side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SCHEMBL432106. These factors can include temperature, pH, presence of other molecules, and more . Understanding how these factors influence the compound’s action can help optimize its use and maximize its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide typically involves the reaction of benzimidazole with a suitable propylating agent, followed by the introduction of the prop-2-enamide group. One common method involves the use of 3-bromopropylamine to alkylate benzimidazole, forming N-(3-bromopropyl)benzimidazole. This intermediate is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The prop-2-enamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromopropyl)benzimidazole: An intermediate in the synthesis of N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide.
Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
N-(2-hydroxypropyl)benzimidazole: A derivative with different substituents on the propyl chain, leading to variations in its chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and prop-2-enamide moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-13(17)14-8-5-9-16-10-15-11-6-3-4-7-12(11)16/h2-4,6-7,10H,1,5,8-9H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCQYJBUUKHLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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